2-Chloro-4-fluoro-5-iodo-3-methoxy-1-methylbenzene
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Overview
Description
2-Chloro-4-fluoro-5-iodo-3-methoxy-1-methylbenzene is an organic compound with the molecular formula C8H7ClFIO It is a derivative of benzene, characterized by the presence of chlorine, fluorine, iodine, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-iodo-3-methoxy-1-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base.
Methylation: The methyl group is typically introduced using methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-iodo-3-methoxy-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Halogenation: Chlorine, fluorine, and iodine can be introduced using Cl2, F2, and I2, respectively, often in the presence of catalysts.
Methoxylation: Methanol and a base like sodium methoxide are commonly used.
Methylation: Methyl iodide and a strong base such as sodium hydride are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-4-fluoro-5-iodo-3-methoxy-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-iodo-3-methoxy-1-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-3-iodo-5-methoxy-1-methylbenzene
- 2-Chloro-5-fluoro-4-iodo-3-methoxy-1-methylbenzene
- 2-Chloro-4-fluoro-5-iodo-3-methoxybenzene
Uniqueness
2-Chloro-4-fluoro-5-iodo-3-methoxy-1-methylbenzene is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of multiple halogens and functional groups allows for diverse chemical transformations and applications.
Properties
Molecular Formula |
C8H7ClFIO |
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Molecular Weight |
300.49 g/mol |
IUPAC Name |
4-chloro-2-fluoro-1-iodo-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H7ClFIO/c1-4-3-5(11)7(10)8(12-2)6(4)9/h3H,1-2H3 |
InChI Key |
IZWAAMHLRYKASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)OC)F)I |
Origin of Product |
United States |
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